N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide
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Overview
Description
N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and pharmacological activities. This compound, in particular, has garnered interest due to its unique chemical structure, which includes two trifluoromethyl groups and a carboxamide group attached to a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets such asMycobacterium tuberculosis and vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These targets play crucial roles in bacterial infections and angiogenesis, respectively.
Mode of Action
It is known that similar compounds can interact with their targets to inhibit their function . For instance, some compounds can inhibit the growth of Mycobacterium tuberculosis , while others can reduce collagen deposition by nearly 63% in a liver fibrosis model .
Biochemical Pathways
For example, some compounds can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Pharmacokinetics
The trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis and reduced collagen deposition in a liver fibrosis model .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)benzamide
- 2-(pyridin-2-yl)pyrimidine derivatives
- N-(pyridin-2-yl)acetamide
Uniqueness
N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its lipophilicity and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)10-5-8(6-11(23-10)14(18,19)20)12(24)22-7-9-3-1-2-4-21-9/h1-6H,7H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLVSHZYYHGKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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